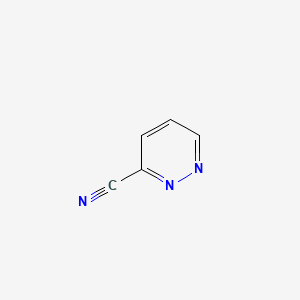

Pyridazine-3-carbonitrile

Overview

Description

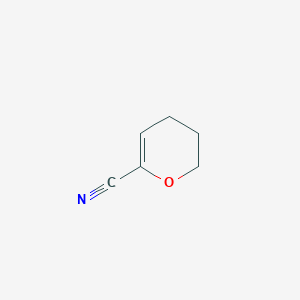

Pyridazine-3-carbonitrile is a chemical compound that has garnered the attention of researchers due to its unique properties and potential applications in various fields of research and industry. It contains a six-membered ring with two adjacent nitrogen atoms . It is a derivative of pyridazine, which is an important group of heterocyclic compounds .

Synthesis Analysis

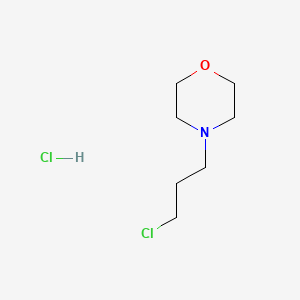

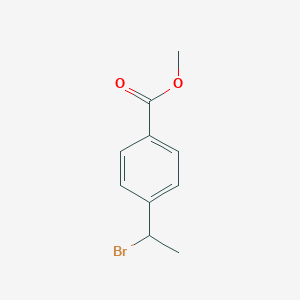

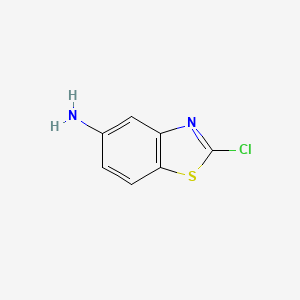

Pyridazine-3-carbonitrile can be synthesized through various methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .

Molecular Structure Analysis

The molecular formula of Pyridazine-3-carbonitrile is C5H3N3 and its molecular weight is 105.10 g/mol . It is a colorless liquid with a boiling point of 208 °C .

Chemical Reactions Analysis

Pyridazine-3-carbonitrile is involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . The stereochemistry and regiochemistry of these cycloaddition reactions have been discussed in recent advances .

Physical And Chemical Properties Analysis

Pyridazine-3-carbonitrile is a solid substance with a melting point of 43-48 °C . Its SMILES string is N#Cc1cccnn1 .

Scientific Research Applications

Medicinal Chemistry Anticancer Applications

Pyridazine-3-carbonitrile derivatives have shown significant growth inhibition effects on various cancer cell lines, including leukemia, colon cancer, melanoma, ovarian cancer, and renal cancer cells. This suggests their potential as therapeutic agents in cancer treatment .

Optoelectronic Applications

The unique physicochemical properties of the pyridazine ring, such as weak basicity and high dipole moment, make Pyridazine-3-carbonitrile derivatives suitable for use in optoelectronic devices due to their ability to facilitate π-π stacking interactions .

Ligands for Catalysis

Pyridazine derivatives are considered valuable ligands in catalysis due to their ability to engage in robust dual hydrogen-bonding interactions, which can enhance the efficiency of catalytic processes .

Synthesis of Fused Heterocycles

Pyridazine-3-carbonitrile is used in the synthesis of various fused heterocycles, which are important structures in medicinal chemistry and materials science .

Molecular Recognition

The pyridazine heterocycle’s dual hydrogen-bonding capacity and other physicochemical characteristics make it an important component in molecular recognition processes, which are crucial in drug-target interactions .

Mechanism of Action

Target of Action

Pyridazine-3-carbonitrile is a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a variety of biological targets and physiological effects .

Mode of Action

It is known that the pyridazine ring, which is a key component of pyridazine-3-carbonitrile, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Biochemical Pathways

Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The inherent polarity of the pyridazine ring, a key component of pyridazine-3-carbonitrile, suggests potential implications for its bioavailability .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The physicochemical properties of the pyridazine ring, a key component of pyridazine-3-carbonitrile, suggest potential interactions with the environment .

Safety and Hazards

Pyridazine-3-carbonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

pyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJESVVYWPFAJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545720 | |

| Record name | Pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-3-carbonitrile | |

CAS RN |

53896-49-4 | |

| Record name | Pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

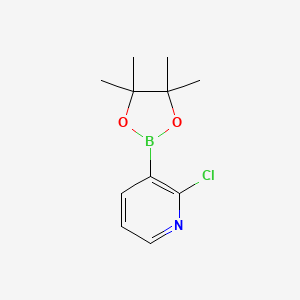

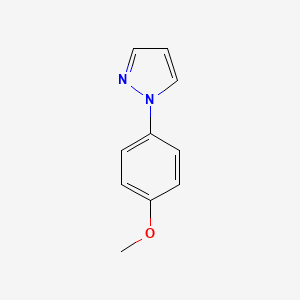

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do pyridazine-3-carbonitrile derivatives interact with cysteine proteases and what are the downstream effects?

A1: Pyridazine-3-carbonitrile derivatives act as cysteine protease inhibitors by targeting the thiol group present in the active site of these enzymes []. This interaction leads to the formation of a covalent bond, either reversible or irreversible, effectively blocking the enzyme's activity. This inhibition can have various downstream effects depending on the specific cysteine protease targeted. For instance, inhibiting cathepsins, a family of cysteine proteases, has shown potential in various therapeutic areas like cancer and inflammatory diseases.

Q2: How does the structure of pyridazine-3-carbonitrile derivatives influence their metabolic stability and what is the role of electrophilicity in this context?

A2: Research indicates that the electrophilicity of pyridazine-3-carbonitrile derivatives plays a crucial role in their metabolic susceptibility []. A study comparing pyridazine-3-carbonitriles with analogous pyrimidine and pyridine derivatives revealed that the pyrimidine series, being the most electrophilic, were most prone to metabolism by human liver microsomes. This metabolism primarily resulted in the formation of thiazoline-containing metabolites, suggesting the involvement of glutathione and N-acetylcysteine conjugation followed by enzymatic rearrangements likely catalyzed by peptidases like γ-glutamyltranspeptidase. This understanding of the structure-metabolism relationship is crucial for designing pyridazine-3-carbonitrile-based cysteine protease inhibitors with improved metabolic stability and potentially reduced off-target reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)